N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide

ADME Drug Discovery Pharmacokinetics

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide (CAS 300812-63-9) is a synthetic sulfonamide derivative combining an N-(5-methylisoxazol-3-yl) sulfamoylphenyl core with a 3-(trifluoromethyl)benzamide moiety. The compound has a molecular weight of 425.38 g/mol and a molecular formula of C18H14F3N3O4S.

Molecular Formula C18H14F3N3O4S
Molecular Weight 425.38
CAS No. 300812-63-9
Cat. No. B2809451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide
CAS300812-63-9
Molecular FormulaC18H14F3N3O4S
Molecular Weight425.38
Structural Identifiers
SMILESCC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C18H14F3N3O4S/c1-11-9-16(23-28-11)24-29(26,27)15-7-5-14(6-8-15)22-17(25)12-3-2-4-13(10-12)18(19,20)21/h2-10H,1H3,(H,22,25)(H,23,24)
InChIKeySEJIXUMZBRAPKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide (CAS 300812-63-9): Structural Features and Comparator Space


N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide (CAS 300812-63-9) is a synthetic sulfonamide derivative combining an N-(5-methylisoxazol-3-yl) sulfamoylphenyl core with a 3-(trifluoromethyl)benzamide moiety. The compound has a molecular weight of 425.38 g/mol and a molecular formula of C18H14F3N3O4S . The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfamoyl-isoxazole scaffold is consistent with potential kinase and carbonic anhydrase inhibition profiles observed across the class [1]. The most relevant comparators include close structural analogs such as N-(5-methylisoxazol-3-yl)-4-(3-(3-(trifluoromethyl)phenyl)ureido)benzenesulfonamide (CAS 793677-83-5), the unsubstituted benzamide analog N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide, and the acetamide derivative N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide (CAS 21312-10-7, a sulfamethoxazole metabolite).

1
Sulfamoyl-isoxazole core — suitable for kinase and carbonic anhydrase target class studies
2
Trifluoromethyl group — supports metabolic stability profiling and ADME property screening
3
Predicted high intestinal absorption — may support oral exposure-model exploration

Why N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide Cannot Be Substituted with Simple Analogs


Subtle modifications to the benzamide substituent profoundly alter the physicochemical and biological profile of this class. Replacing the 3-trifluoromethylbenzamide group with an acetamide (as in CAS 21312-10-7) reduces lipophilicity and eliminates key electron-withdrawing effects that govern target binding kinetics and metabolic stability [1]. Similarly, substitution with a urea linkage (CAS 793677-83-5) introduces an additional hydrogen-bond donor that alters conformational preferences and isoform selectivity profiles . The unsubstituted benzamide analog lacks the trifluoromethyl group, resulting in significantly lower binding affinity in kinase assays, with related analogs showing IC50 differences of 6-fold to over 30-fold depending on the target [2]. Generic interchange therefore risks compromised potency and altered selectivity.

Acetamide
CAS 21312-10-7 reduces lipophilicity — metabolic and binding profiles may not transfer directly
Urea analog
Additional H-bond donor (CAS 793677-83-5) may shift isoform selectivity; requires target-specific review
Unsubstituted
Absence of CF3 group on benzamide — binding affinity and metabolic stability may differ significantly; direct comparison needed

Quantitative Differentiation Evidence for N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide


Computational ADME Profiling: Predicted High Intestinal Absorption and Moderate Blood-Brain Barrier Permeability

In silico ADME predictions indicate that this compound possesses high human intestinal absorption (score: 1.0) and moderate blood-brain barrier permeability (score: 0.9385), while being predicted as a non-substrate for P-glycoprotein (score: 0.6794). These computed parameters distinguish it from the acetamide analog (CAS 21312-10-7), which has lower lipophilicity (LogP approximately 1.2 vs. estimated >3 for the target compound) and reduced brain penetration potential .

ADME Profile
Computational prediction
HIA 1.0 / BBB 0.94
Supports oral exposure-model interpretation; predicted non-P-gp substrate
In silico data; experimental ADME validation recommended
ADME Drug Discovery Pharmacokinetics

Kinase Inhibition Profile: Reported Sub-Nanomolar Lck Inhibitory Potency

The compound has been reported to exhibit an IC50 of 0.2 nM against lymphocyte-specific protein tyrosine kinase (Lck) in an enzymatic inhibition assay . This contrasts with the structurally related sulfamoyl-isoxazole analog NY0564 (US11124489, Compound 35), which showed an IC50 of 8,500 nM in a general kinase SAR exploration, representing an approximately 42,500-fold difference for a compound sharing the core scaffold but differing in substitution pattern [1]. Caution: The Lck IC50 value for the target compound is sourced from a vendor database and lacks peer-reviewed verification; the comparator data is from a different assay format.

Lck Inhibition
Vendor data / cross-study
Target: 0.2 nM vs Comparator: 8,500 nM
Supports Lck pathway-inhibition study fit; requires independent assay confirmation
Different assay formats; ~42,500-fold difference noted
Kinase Inhibition Lck Immunology

Structural Comparison: Trifluoromethylbenzamide Substitution Enhances Metabolic Stability Relative to Unsubstituted Benzamide

The 3-trifluoromethyl substituent on the benzamide ring is well-established in medicinal chemistry to enhance metabolic stability by reducing oxidative metabolism at the meta-position of the phenyl ring [1]. The unsubstituted benzamide analog N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide lacks this feature. In related isoxazole-containing sulfonamide series, introduction of a trifluoromethyl group has been shown to increase microsomal half-life by 2- to 5-fold compared to unsubstituted phenyl analogs, though direct paired data for this specific compound are not available in the public domain [2].

Metabolic Stability
Class-level inference
Predicted 2–5× t1/2 increase
May support metabolic stability screening; direct paired data unavailable
Class-level extrapolation from isoxazole sulfonamide series
Metabolic Stability Trifluoromethyl SAR

Isoxazole-Sulfonamide Scaffold: Documented Carbonic Anhydrase Inhibitory Activity in Analog Series

Multiple series of isoxazole-containing benzenesulfonamides have demonstrated potent inhibition of human carbonic anhydrase isoforms II and VII, with Ki values in the low nanomolar range [1]. The target compound's close analog, 3-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide, has been specifically evaluated for carbonic anhydrase inhibition. The sulfamoyl group serves as the zinc-binding warhead, while the isoxazole and benzamide substituents modulate isoform selectivity .

CA Inhibition
Class-level inference
Isoxazole sulfonamides Ki 0.5–50 nM vs acetazolamide ~1–10 nM
Supports carbonic anhydrase isoform selectivity studies
Class-level data; target-specific validation required
Carbonic Anhydrase Sulfonamide Cancer

Optimal Research Applications for N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide Based on Current Evidence


Lck Kinase Probe Development for T-Cell Signaling Research

The reported sub-nanomolar Lck IC50 (0.2 nM) , if validated in independent assays, positions this compound as a high-potency starting point for developing chemical probes targeting T-cell receptor signaling. Its predicted high intestinal absorption enables oral dosing in rodent models of autoimmune disease, while predicted moderate blood-brain barrier permeability suggests potential for investigating Lck's role in neuroinflammatory conditions.

Carbonic Anhydrase Inhibitor Lead Optimization

Consistent with the isoxazole-sulfonamide class profile [1], this compound is suitable for evaluation against therapeutically relevant human carbonic anhydrase isoforms (hCA I, II, IV, VII, IX, XII). The trifluoromethylbenzamide substituent provides a vector for modulating isoform selectivity, addressing the key challenge of avoiding off-target CA I/II inhibition while targeting tumor-associated CA IX/XII in oncology programs.

Metabolic Stability-Driven SAR Exploration in Drug Discovery

The 3-trifluoromethyl substituent is predicted to confer enhanced metabolic stability compared to unsubstituted benzamide analogs [2]. This makes the compound a suitable scaffold for systematic SAR studies comparing microsomal half-life, CYP inhibition profiles, and in vivo pharmacokinetics against the acetamide (CAS 21312-10-7), unsubstituted benzamide, and urea-linked (CAS 793677-83-5) analogs.

Chemical Biology Tool for Sulfonamide Target Deconvolution

The sulfamoyl-isoxazole core with a benzamide extension provides a versatile scaffold for affinity chromatography probe design. The compound can serve as a parent structure for immobilization onto solid supports via the benzamide ring, enabling pull-down experiments to identify novel protein targets within the sulfonamide-interacting proteome, including carbonic anhydrases, kinases, and ectonucleotidases.

Application
Selection Property
Validation Focus
Lck kinase signaling research
Kinase inhibition assay context
Lck enzymatic and cellular pathway validation
Carbonic anhydrase isoform selectivity studies
Isoform selectivity review
CA isoform profiling (hCA II, VII, IX, XII)
Metabolic stability SAR profiling
Microsomal stability context
Paired stability assessment vs unsubstituted analogs
Sulfonamide target deconvolution studies
Scaffold conjugation compatibility
Affinity pull-down target identification
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